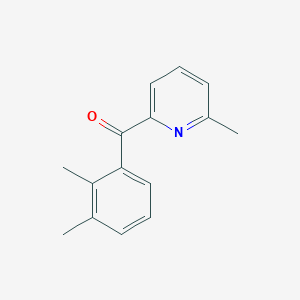

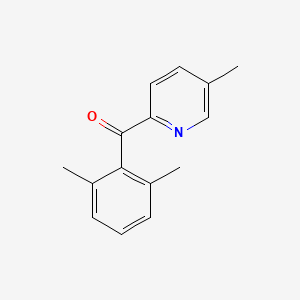

2-(2,6-二甲基苯甲酰)-5-甲基吡啶

描述

“2-(2,6-Dimethylbenzoyl)-5-methylpyridine” is a chemical compound that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a benzoyl group (a benzene ring attached to a carbonyl group). The “2,6-dimethylbenzoyl” part suggests that there are two methyl groups attached to the benzene ring in the 2 and 6 positions .

Molecular Structure Analysis

The molecular structure of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to have a benzoyl group attached to the 2-position of a pyridine ring, with methyl groups at the 2 and 6 positions of the benzene ring, and another methyl group at the 5 position of the pyridine ring .Chemical Reactions Analysis

The reactivity of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would be expected to be similar to other pyridine and benzoyl derivatives. Pyridines are generally basic and can undergo electrophilic substitution reactions. The benzoyl group can undergo various reactions such as reduction, hydrolysis, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,6-Dimethylbenzoyl)-5-methylpyridine” would depend on its exact structure. Based on its structure, we can infer that it is likely to be a solid at room temperature, and it would be expected to have typical organic compound properties such as being less dense than water, and being soluble in organic solvents .科研应用

光化二聚反应

2-氨基吡啶和2-吡啶酮,与2-(2,6-二甲基苯甲酰)-5-甲基吡啶相关,经历光化二聚反应。在盐酸溶液中进行紫外辐射会导致形成1,4-二聚体,展现出不寻常的化学和物理性质 (Taylor & Kan, 1963)。

有机金属化学中的催化应用

已合成新的膦吡啶配体,其中包括类似于2-(2,6-二甲基苯甲酰)-5-甲基吡啶的结构。这些配体在形成镍配合物时,在乙烯的催化寡聚化中显示出显著活性,展示出根据它们的立体电子性质而变化的催化行为 (Speiser, Braunstein & Saussine, 2004)。

电导率研究

涉及二甲基吡啶的缩合实验,与2-(2,6-二甲基苯甲酰)-5-甲基吡啶密切相关。这些研究涉及合成苯并噻唑烯并将其用于形成具有显著电导率的聚合物,特别是在它们的TCNQ配合物中 (Bruce & Herson, 1969)。

咪唑吡啶的合成

咪唑吡啶的合成,与2-(2,6-二甲基苯甲酰)-5-甲基吡啶相关,采用各种化学策略。这种合成在药物化学和材料科学中具有广泛的应用 (Bagdi, Santra, Monir & Hajra, 2015)。

Safety And Hazards

性质

IUPAC Name |

(2,6-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-13(16-9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRORIQBOYUGKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylbenzoyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

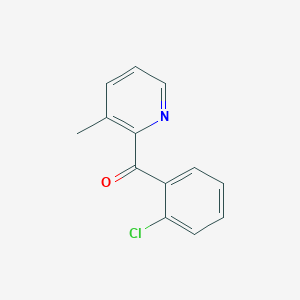

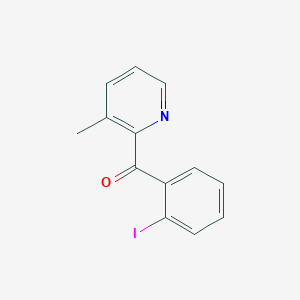

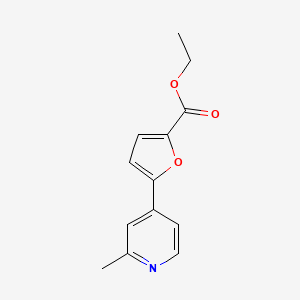

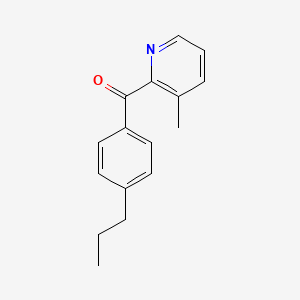

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。